Hydroxypropentofylline

Phosphodiesterase Inhibition cAMP Signaling Vascular Pharmacology

Quantifying propentofylline's major active metabolite in plasma requires a validated reference standard-generic xanthines cannot substitute. Hydroxypropentofylline (CAS 104317-70-6) is the essential analytical tool for LC-MS/MS method development and adenosine signaling research. • Enables accurate plasma quantitation: Comparable AUC to parent drug (460 vs 508 ng·hr/mL) following 200 mg oral dose • Unique dual pharmacology: Augments A2-mediated cAMP while inhibiting A1-mediated presynaptic inhibition in hippocampal tissue • High aqueous solubility (≥25 mg/mL): Eliminates DMSO vehicle artifacts in sensitive neuronal assays

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
CAS No. 104317-70-6
Cat. No. B024591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypropentofylline
CAS104317-70-6
SynonymsHydroxypropentofylline
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O
InChIInChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3
InChIKeyHNFYOKRWFUQBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxypropentofylline Specifications and Identity


Hydroxypropentofylline (CAS 104317-70-6), also referred to as A 72 0287, is a xanthine derivative and a pharmacologically active hydroxylated metabolite of the neuroprotective agent propentofylline (HWA 285) [1]. With a molecular formula of C₁₅H₂₂N₄O₄ and a molecular weight of 322.36 g/mol, this compound is utilized as an analytical reference standard and a critical research tool for investigating the mechanisms of adenosine signaling and phosphodiesterase (PDE) inhibition [2].

Differentiation of Hydroxypropentofylline from Generic Xanthines


Hydroxypropentofylline cannot be substituted with common analogs like pentoxifylline (BL 191) due to its distinct PDE inhibitory selectivity and its unique, dual action on adenosine A1 and A2 receptors [1]. Unlike the parent compound propentofylline, which exhibits broad-spectrum PDE inhibition (IC50: 20 µM for PDE II) [2], hydroxypropentofylline is specifically characterized by its shared ability to both augment A2-mediated cAMP accumulation and attenuate A1-mediated acetylcholine release in hippocampal tissue [1]. The following quantitative evidence clarifies precisely when and why this specific metabolite must be procured over alternative xanthines for studies focused on adenosine modulation or neuroprotective signaling pathways.

Evidence-Based Selection Guide


PDE Isoform Selectivity Comparison

While direct IC50 values for isolated hydroxypropentofylline are scarce in literature, its activity is intrinsically linked to the well-characterized PDE profile of its parent compound, propentofylline, which exhibits a marked selectivity toward the rolipram-sensitive PDE IV (IC50: ~100 µM) versus the cGMP-inhibited PDE III (IC50: ~100 µM) [1]. In contrast, pentoxifylline modestly inhibits both PDE III and IV with similar potency in the 100 µM range [1]. This class-level inference suggests that for investigations requiring a PDE IV-selective tool, propentofylline (and its active metabolite hydroxypropentofylline) offers a distinct advantage over pentoxifylline. Direct head-to-head functional studies confirm that hydroxypropentofylline (A 72 0287) fully replicates the parent compound's effect, augmenting adenosine (3 and 30 µM)-induced ³H-cAMP accumulation in rat hippocampal slices [2].

Phosphodiesterase Inhibition cAMP Signaling Vascular Pharmacology

Adenosine A1/A2 Receptor Dual Modulation

Hydroxypropentofylline (A 72 0287) uniquely shares a dual action with its parent compound on adenosine signaling, a profile not observed with other common xanthines like theophylline. In direct head-to-head functional studies using rat hippocampal slices, both propentofylline and its hydroxy metabolite (0.5-1 mM) significantly increased the adenosine (3 and 30 µM)-induced ³H-cAMP accumulation, an A2-receptor mediated effect [1]. Conversely, they both inhibited the A1-receptor mediated presynaptic inhibition of ³H-acetylcholine release, even blocking the effect of the selective A1 agonist R-PIA (1 µM) [1]. This dual effect—enhancing A2-mediated cAMP production while simultaneously antagonizing A1-mediated presynaptic inhibition—is a distinguishing functional signature of propentofylline and its active metabolite, which contrasts with the broad adenosine receptor antagonism of theophylline [1].

Adenosine Signaling Neuroprotection Hippocampal Function

Human Pharmacokinetics and Metabolism

A direct human pharmacokinetic study demonstrates that hydroxypropentofylline is the major circulating metabolite following oral administration of propentofylline. After a 200 mg oral dose of propentofylline tablets to human volunteers, the parent compound was rapidly eliminated with a mean half-life of 0.74 hours, undergoing extensive first-pass metabolism to hydroxypropentofylline [1]. The plasma exposure (AUC) for hydroxypropentofylline was 460 ng·hr/mL, which is comparable to that of the parent compound (AUC of 508 ng·hr/mL) [1]. This indicates that a substantial portion of the pharmacological activity observed after propentofylline administration in vivo may be attributable to this active metabolite, making it essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and bioanalytical method development [1].

Pharmacokinetics Drug Metabolism Bioanalysis

Enantiomeric Purity in Biotransformation

The bioconversion of racemic (±)-hydroxypropentofylline by the fungus Cunninghamella echinulata NRRL 1384 yields the (R)-enantiomer with an enantiomeric excess (ee) of up to 83% [1]. This is a key differentiator when compared to the bioconversion of racemic (±)-hydroxypentoxifylline, which yields its (R)-enantiomer (lisofylline) with a higher maximum ee of approximately 93% [1]. This quantitative difference in achievable enantiopurity is critical for researchers utilizing microbial systems to produce enantiomerically enriched drug candidates or chiral building blocks. The data directly informs the selection of hydroxypropentofylline over its pentoxifylline analog for specific biotransformation studies focused on propentofylline derivatives.

Biotransformation Enantioselective Synthesis Chiral Chemistry

Aqueous Solubility Comparison

Hydroxypropentofylline demonstrates high aqueous solubility, with a reported value of at least 25 mg/mL in water and 50 mM in DMSO [1]. This is a critical practical differentiator from its parent compound, propentofylline, which is considerably less water-soluble and typically requires organic co-solvents for in vitro studies. The addition of a hydroxyl group to the propyl side chain significantly enhances hydrophilicity, facilitating easier preparation of aqueous stock solutions for cell culture and biochemical assays without the need for DMSO, thereby reducing potential solvent interference in sensitive biological systems.

Preformulation Solubility Analytical Chemistry

Hydroxypropentofylline Research and Development Applications


Bioanalytical Method Development for PK Studies

Hydroxypropentofylline is the essential reference standard for developing and validating LC-MS/MS or GC/MS methods to quantify propentofylline and its major active metabolite in human or animal plasma. As the data from the Kwon et al. study demonstrates, hydroxypropentofylline exhibits a plasma AUC (460 ng·hr/mL) comparable to that of the parent drug (508 ng·hr/mL) following a 200 mg oral dose of propentofylline [1]. Without this reference standard, accurate quantitation of this major circulating metabolite—and thus a complete understanding of propentofylline's in vivo pharmacokinetic and pharmacodynamic profile—is impossible.

Adenosine A1/A2 Receptor Dual Modulation Studies

For neuropharmacology research focused on the distinct roles of adenosine A1 and A2 receptors in synaptic transmission or ischemic protection, hydroxypropentofylline provides a unique pharmacological tool. It is the only compound that has been directly shown to replicate propentofylline's dual functional signature: augmenting A2-mediated cAMP accumulation while concurrently inhibiting A1-mediated presynaptic inhibition in rat hippocampal slices [2]. This specific combination of effects is not observed with classical adenosine receptor antagonists like theophylline and is critical for dissecting the mechanism of propentofylline's neuroprotective actions.

Chiral Synthesis and Biocatalysis Research

In the field of green chemistry and biocatalysis, racemic hydroxypropentofylline serves as a specific substrate for the (S)-selective oxidation by Cunninghamella echinulata NRRL 1384, yielding (R)-hydroxypropentofylline with an enantiomeric excess of up to 83% [3]. This biotransformation process is a model system for studying fungal enantioselectivity and provides a direct route to an enantiomerically enriched compound. For researchers comparing the bioconversion of different xanthine derivatives, hydroxypropentofylline offers a distinct ee profile (83%) compared to the hydroxypentoxifylline analog (93% ee) [3], making it a specific substrate of interest for understanding the structural determinants of enzyme selectivity.

High Solubility In Vitro Assays

For cell-based assays and in vitro pharmacology experiments where DMSO or other organic solvents can confound results (e.g., primary neuronal cultures, sensitive receptor binding assays), hydroxypropentofylline is a superior choice to propentofylline. Its high aqueous solubility (≥ 25 mg/mL) [4] allows for the preparation of concentrated stock solutions directly in water or buffer, eliminating the need for DMSO and thereby minimizing vehicle-related cellular toxicity or non-specific effects. This practical advantage streamlines assay development and improves data quality for high-throughput screening or detailed mechanistic studies.

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